N-{[4-(4-Methyl-1,3-thiazol-2-YL)phenyl]methyl}prop-2-enamide
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Overview
Description
N-{[4-(4-Methyl-1,3-thiazol-2-YL)phenyl]methyl}prop-2-enamide is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-Methyl-1,3-thiazol-2-YL)phenyl]methyl}prop-2-enamide typically involves the reaction of 4-methyl-1,3-thiazole-2-amine with 4-(bromomethyl)benzaldehyde under basic conditions to form the intermediate compound. This intermediate is then reacted with acryloyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-Methyl-1,3-thiazol-2-YL)phenyl]methyl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
N-{[4-(4-Methyl-1,3-thiazol-2-YL)phenyl]methyl}prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an antitumor agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{[4-(4-Methyl-1,3-thiazol-2-YL)phenyl]methyl}prop-2-enamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The compound may also modulate biochemical pathways involved in inflammation and oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Uniqueness
N-{[4-(4-Methyl-1,3-thiazol-2-YL)phenyl]methyl}prop-2-enamide is unique due to its specific substitution pattern on the thiazole ring and the presence of the prop-2-enamide group.
Properties
Molecular Formula |
C14H14N2OS |
---|---|
Molecular Weight |
258.34 g/mol |
IUPAC Name |
N-[[4-(4-methyl-1,3-thiazol-2-yl)phenyl]methyl]prop-2-enamide |
InChI |
InChI=1S/C14H14N2OS/c1-3-13(17)15-8-11-4-6-12(7-5-11)14-16-10(2)9-18-14/h3-7,9H,1,8H2,2H3,(H,15,17) |
InChI Key |
MRAMBFZCKNWSGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)C2=CC=C(C=C2)CNC(=O)C=C |
Origin of Product |
United States |
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